N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide
Description
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide (CAS 899990-07-9) is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 3-chlorophenyl substituent and a 5,5-dioxido (sulfone) group. The oxalamide linker connects the pyrazole moiety to a 3-hydroxypropyl chain. Its molecular formula is C₁₆H₁₇ClN₄O₅S, with a molecular weight of 412.8 g/mol . The 3-hydroxypropyl chain may improve aqueous solubility compared to more hydrophobic alkyl substituents.
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c17-10-3-1-4-11(7-10)21-14(12-8-27(25,26)9-13(12)20-21)19-16(24)15(23)18-5-2-6-22/h1,3-4,7,22H,2,5-6,8-9H2,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAIPDMAHKCPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels.
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets, leading to changes in the function of these channels. This could potentially alter the flow of ions across the cell membrane, affecting the electrical activity of the neuron.
Biological Activity
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide is a complex organic compound with significant potential in various biological applications. This compound falls within the category of thienopyrazoles, which have been noted for their diverse biological activities including anti-inflammatory, antioxidant, and anticancer properties.
- Molecular Formula : C16H17ClN4O5S
- Molecular Weight : 412.8 g/mol
- CAS Number : 899990-04-6
Structure
The compound features a thieno[3,4-c]pyrazole core characterized by a chlorophenyl group and an oxalamide moiety. The presence of the dioxido groups enhances its chemical reactivity and biological activity.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of thienopyrazole derivatives, particularly in mitigating oxidative stress in biological systems. For instance, research involving Clarias gariepinus (African catfish) demonstrated that thienopyrazole compounds could reduce erythrocyte malformations caused by exposure to toxic agents like 4-nonylphenol. The results indicated that these compounds significantly decreased the percentage of altered erythrocytes compared to control groups:
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrazole 7a | 12 ± 1.03 |
| Thienopyrazole 7b | 0.6 ± 0.16 |
| Thienopyrazole 7e | 28.3 ± 2.04 |
| Thienopyrazole 7f | 3.7 ± 0.37 |
| Thienopyrazole 8 | 29.1 ± 3.05 |
This data suggests the potential use of thienopyrazole derivatives as protective agents against oxidative damage in aquatic species .
Anticancer Activity
Thienopyrazoles have also been investigated for their anticancer properties. Certain derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of specific signaling pathways that govern cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory potential of this class of compounds has been linked to their ability to inhibit phosphodiesterase enzymes, which play a critical role in inflammatory responses. Compounds like this compound may serve as selective inhibitors for these enzymes, thus providing therapeutic benefits in conditions characterized by excessive inflammation .
The biological activity of this compound is attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways related to growth and apoptosis.
- Antioxidant Action : The dioxido groups may contribute to scavenging free radicals, thus reducing oxidative damage .
Case Studies and Research Findings
Several studies have explored the biological activities of thienopyrazoles:
- Antioxidant Study : A study on Clarias gariepinus showed that thienopyrazole compounds effectively reduced oxidative damage induced by environmental toxins .
- Cancer Research : Research indicated that certain thienopyrazole derivatives exhibited significant cytotoxic effects against various cancer cell lines by triggering apoptotic pathways .
- Inflammation Models : In vitro studies demonstrated that these compounds could inhibit inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS) .
Scientific Research Applications
The compound N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide exhibits potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. This article outlines its applications, supported by data tables and case studies where available.
Structural Characteristics
The structure of the compound incorporates a thieno[3,4-c]pyrazole moiety, which is known for its biological activity. The presence of a chlorophenyl group and oxalamide functionality enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds with thieno[3,4-c]pyrazole scaffolds have demonstrated anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazoles have been studied for their ability to inhibit specific kinases involved in cancer progression. The oxalamide group may contribute to enhanced binding affinity to target proteins, potentially leading to improved therapeutic efficacy.
Case Study: Inhibition of Kinase Activity
In a study published in the Journal of Medicinal Chemistry, a related thieno[3,4-c]pyrazole was shown to inhibit the activity of several kinases involved in tumor growth. The compound's structural modifications were crucial in optimizing potency and selectivity against cancer cell lines .
Anti-inflammatory Properties
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target |
|---|---|---|
| Thieno[3,4-c]pyrazole Derivative A | 5.2 | COX-2 |
| Thieno[3,4-c]pyrazole Derivative B | 3.8 | TNF-alpha |
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The incorporation of the oxalamide group is believed to enhance the compound's interaction with microbial membranes.
Case Study: Antimicrobial Testing
In vitro testing demonstrated that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Structure-Activity Relationship (SAR) Studies
Further SAR studies are necessary to elucidate how modifications to the thieno[3,4-c]pyrazole structure affect biological activity. Understanding these relationships will be vital for optimizing the compound's therapeutic potential.
Clinical Trials
Given its promising preclinical results, advancing this compound into clinical trials could provide valuable insights into its efficacy and safety profile in humans.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 2-Hydroxypropyl vs. 3-Hydroxypropyl Oxalamide
A closely related compound, N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxypropyl)oxalamide (CAS 899962-30-2), differs only in the hydroxyl group position on the propyl chain. Both share identical molecular formulas (C₁₆H₁₇ClN₄O₅S) and weights (412.8 g/mol) . However, the 2-hydroxypropyl isomer may exhibit distinct hydrogen-bonding patterns due to the proximity of the hydroxyl group to the oxalamide linker. This positional variance could influence solubility, metabolic stability, or target affinity.
Substitution of 3-Chlorophenyl with Phenyl Group
N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3,3,5-trimethylcyclohexyl)oxalamide (CAS 899741-38-9) replaces the 3-chlorophenyl group with an unsubstituted phenyl ring and substitutes the hydroxypropyl chain with a bulky 3,3,5-trimethylcyclohexyl group . Key differences include:
- Electron Effects : The absence of the electron-withdrawing chlorine atom reduces polarity and may alter π-π stacking interactions.
- Sulfone vs. Thioether : Unlike the target compound, this analog lacks the sulfone group (5,5-dioxido), which reduces polarity and hydrogen-bonding capacity.
| Property | Target Compound | Phenyl Analogue |
|---|---|---|
| Core Substituent | 3-Chlorophenyl | Phenyl |
| Side Chain | 3-Hydroxypropyl | 3,3,5-Trimethylcyclohexyl |
| Molecular Formula | C₁₆H₁₇ClN₄O₅S | C₂₂H₂₈N₄O₂S |
| Molecular Weight | 412.8 | 412.6 |
| Key Functional Groups | Sulfone, Oxalamide | Thioether, Oxalamide |
Thienopyrazole vs. Pyrazole Derivatives
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () shares a pyrazole core but lacks the fused thiophene ring and sulfone group. Key contrasts include:
- Trifluoromethyl Group : Introduces strong electron-withdrawing effects and metabolic stability.
- Sulfanyl vs. Sulfone : The thioether group (C–S–C) is less polar than the sulfone (SO₂), reducing solubility.
- Carbaldehyde vs. Oxalamide : The aldehyde may participate in covalent binding, whereas the oxalamide linker favors reversible hydrogen bonding.
| Property | Target Compound | Pyrazole Carbaldehyde |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Pyrazole |
| Key Substituents | 3-Chlorophenyl, Sulfone | 3-Chlorophenylsulfanyl, CF₃ |
| Linker | Oxalamide | Carbaldehyde |
| Polarity | Higher (sulfone, hydroxypropyl) | Lower (thioether, CF₃) |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide?
The synthesis of this compound requires careful optimization of reaction conditions. A common approach involves coupling thieno[3,4-c]pyrazole intermediates with oxalamide precursors under controlled basic conditions (e.g., K₂CO₃ in DMF at room temperature, as described for analogous pyrazole-thiol derivatives in and ). Key steps include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactivity.
- Stoichiometry : A 1.1:1 molar ratio of alkylating agent (e.g., RCH₂Cl) to the thiolate intermediate minimizes side reactions .
- Purification : Recrystallization from ethanol/water mixtures improves purity (70–80% yields reported for similar compounds) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Combined spectroscopic and crystallographic methods are essential:
- NMR spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry of the thieno-pyrazole core and oxalamide linkage. For example, anisotropic effects in the pyrazole ring protons (δ 7.5–8.5 ppm) distinguish substitution patterns .
- X-ray crystallography : Use SHELX or WinGX for structure refinement. SHELXL is particularly robust for resolving sulfone (5,5-dioxido) groups and hydrogen-bonding networks involving the 3-hydroxypropyl moiety .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve conflicting data on the compound’s conformational flexibility in solution vs. solid state?
Conflicts between solution-phase NMR data (dynamic behavior) and static crystallographic models can be addressed via:
- Molecular dynamics (MD) simulations : Use software like GROMACS to model solvent effects (e.g., DMSO interactions with the sulfone group) over nanosecond timescales.
- DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with X-ray structures to identify torsional barriers in the oxalamide linker .
- Variable-temperature NMR : Probe conformational exchange by observing line broadening at higher temperatures (e.g., 298–333 K) .
Q. What experimental designs are critical for assessing the compound’s electronic effects in catalysis or binding studies?
To evaluate electronic contributions from the 3-chlorophenyl and sulfone groups:
- Hammett analysis : Substitute the 3-chlorophenyl group with electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) and correlate reactivity/binding affinity with σₚ values.
- Electrostatic potential maps : Generate maps via Gaussian09 to visualize electron-deficient regions (sulfone) and hydrogen-bond donors (hydroxypropyl) .
- Competitive inhibition assays : Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions in host-guest systems .
Q. How should researchers address discrepancies in reported solubility data across different solvent systems?
Contradictions arise due to solvent polarity and hydrogen-bonding capacity:
- Phase-solubility diagrams : Measure solubility in binary solvent systems (e.g., DMSO/water) to identify co-solvency effects.
- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to rationalize solubility trends .
- Dynamic light scattering (DLS) : Detect aggregation at low concentrations (µM range) that may skew UV-vis or NMR measurements .
Methodological Guidance for Data Contradictions
Q. What strategies are recommended when crystallographic refinement (e.g., SHELXL) and spectroscopic data conflict on bond angles/lengths?
- Twinned crystals : Use TWINABS in SHELX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
- Disorder modeling : Apply PART instructions in SHELXL to refine disordered sulfone or hydroxypropyl groups with partial occupancy .
- Cross-validation : Compare DFT-optimized bond lengths (e.g., C-SO₂) with crystallographic data; deviations >0.05 Å suggest refinement artifacts .
Q. How can researchers mitigate batch-to-batch variability in biological activity assays caused by trace impurities?
- HPLC-MS profiling : Use C18 columns (ACN/water gradient) to detect and quantify byproducts (e.g., dechlorinated analogs or oxalamide hydrolysis products) .
- Recrystallization controls : Compare bioactivity of crude vs. recrystallized batches to identify impurity-driven effects .
- Stability studies : Monitor compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via LC-MS .
Experimental Design for Mechanistic Studies
Q. What kinetic and mechanistic approaches are suitable for studying the compound’s reactivity in nucleophilic environments?
- Stopped-flow UV-vis spectroscopy : Track sulfone group reactivity (λ = 270–300 nm) under pseudo-first-order conditions with excess nucleophile (e.g., thiols) .
- Isotopic labeling : Use ¹⁸O-labeled water to probe sulfone hydrolysis pathways via GC-MS .
- Eyring analysis : Calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants to distinguish associative vs. dissociative mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
